molecular formula C20H15N3O4 B5501322 N-[3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide

N-[3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide

Cat. No.: B5501322
M. Wt: 361.3 g/mol
InChI Key: QEOYTBXATDZSGV-UHFFFAOYSA-N
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Description

N-[3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Coupling with the furan-2-carboxamide moiety: The oxadiazole intermediate is then coupled with furan-2-carboxylic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative, while reduction of the oxadiazole ring may produce amine derivatives.

Scientific Research Applications

N-[3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide has been investigated for various scientific research applications:

    Medicinal Chemistry: It has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Agrochemicals: It has been studied for its potential use as a pesticide or herbicide, given its ability to disrupt specific biological pathways in pests and weeds.

Mechanism of Action

The mechanism of action of N-[3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its role as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. In antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with DNA replication.

Comparison with Similar Compounds

N-[3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide can be compared with other oxadiazole derivatives, such as:

    N-[3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide: This compound has a similar structure but with a chlorine substituent instead of a methoxy group, which may alter its biological activity and chemical reactivity.

    N-[3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-25-16-9-7-13(8-10-16)20-22-18(23-27-20)14-4-2-5-15(12-14)21-19(24)17-6-3-11-26-17/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOYTBXATDZSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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